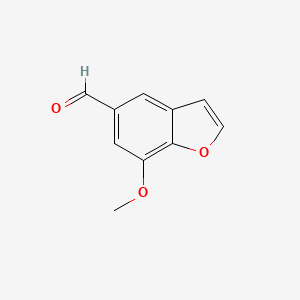
7-Methoxybenzofuran-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxybenzofuran-5-carbaldehyde is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 7th position and an aldehyde group at the 5th position on the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted phenols and aldehydes, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions: 7-Methoxybenzofuran-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include methoxy-substituted carboxylic acids, alcohols, and various substituted benzofuran derivatives .
科学的研究の応用
7-Methoxybenzofuran-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 7-Methoxybenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and aldehyde groups play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .
類似化合物との比較
- 5-Methoxybenzofuran-7-carbaldehyde
- 7-Methoxybenzofuran-2-carbaldehyde
- 5-Benzofurancarboxaldehyde
Comparison: 7-Methoxybenzofuran-5-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and development .
生物活性
7-Methoxybenzofuran-5-carbaldehyde is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
1. Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A review of various studies has shown that modifications in the benzofuran structure can lead to enhanced antiproliferative activities against different cancer cell lines.
Case Studies and Findings
- Study on Structural Variants : A study highlighted that introducing methoxy groups at specific positions on the benzofuran ring significantly increased anticancer potency. For instance, compounds with methoxy groups at C-6 showed greater activity compared to those at C-7 . This suggests that this compound may also benefit from similar structural modifications.
- In Vitro Testing : In vitro assays demonstrated that benzofuran derivatives could inhibit cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of critical signaling pathways such as AKT and PLK1, leading to apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Inhibition of AKT signaling |
| 10h (similar structure) | MCF-7 (Breast) | 16.4 | PLK1 inhibition |
2. Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been well-documented. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.
Research Insights
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of enzymes like iNOS and COX-2, which are crucial in the inflammatory response . This suggests that this compound might similarly modulate inflammatory pathways.
- Experimental Evidence : In vivo studies have indicated that certain benzofuran derivatives can reduce inflammation in murine models by decreasing levels of TNF-α and IL-1β .
3. Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been explored, with evidence suggesting efficacy against various bacterial strains.
Key Findings
- Bacterial Inhibition : In a comparative study, several benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited varying degrees of antibacterial activity, with some showing significant inhibition zones in agar diffusion tests .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| 6b (related compound) | S. aureus | 15 |
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
7-methoxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-6H,1H3 |
InChIキー |
VZDMYPIDINNYHD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C=O)C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















